molecular formula C18H19N3O3 B268736 N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Cat. No. B268736
M. Wt: 325.4 g/mol
InChI Key: DBZJMCGPOITXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. TAK-659 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in B cells.

Mechanism of Action

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide selectively binds to and inhibits BTK, a key enzyme in the BCR and FcR signaling pathways in B cells. BTK plays a critical role in the activation and proliferation of B cells, as well as the production of cytokines and chemokines. By inhibiting BTK, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide blocks these signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide leads to the downregulation of B-cell activation markers, such as CD69 and CD86, and the inhibition of B-cell proliferation and survival. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide also reduces the production of cytokines and chemokines, such as IL-6 and CXCL13, which are involved in the pathogenesis of autoimmune diseases. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been shown to enhance the activity of immune cells, such as natural killer cells and T cells, leading to improved anti-tumor responses.

Advantages and Limitations for Lab Experiments

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has several advantages for scientific research, including its high potency and selectivity for BTK, its favorable pharmacokinetic properties, and its ability to enhance the efficacy of other cancer therapies. However, there are also limitations to using N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in lab experiments. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have off-target effects on other kinases, leading to potential toxicity and side effects. Additionally, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide may have different effects on human and animal cells, making it difficult to extrapolate results from animal studies to human clinical trials.

Future Directions

There are several future directions for scientific research on N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. One potential direction is to explore the use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate the potential use of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide, as well as its potential toxicity and side effects in humans. Overall, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide shows great potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases, and further research is needed to fully explore its clinical applications.

Synthesis Methods

The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide involves several steps, including the reaction of isonicotinoyl chloride with 3-aminobenzyl alcohol to form N-(3-hydroxyphenyl)isonicotinamide. This intermediate is then reacted with tetrahydro-2-furanmethanamine and triethylamine to form the final product, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide. The synthesis of N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been optimized to produce high yields and purity, making it a suitable candidate for further scientific research.

Scientific Research Applications

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has shown promising results in inhibiting B-cell proliferation and survival, reducing tumor growth, and improving autoimmune disease symptoms. N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

properties

Product Name

N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

N-[3-(oxolan-2-ylmethylcarbamoyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C18H19N3O3/c22-17(20-12-16-5-2-10-24-16)14-3-1-4-15(11-14)21-18(23)13-6-8-19-9-7-13/h1,3-4,6-9,11,16H,2,5,10,12H2,(H,20,22)(H,21,23)

InChI Key

DBZJMCGPOITXTC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.